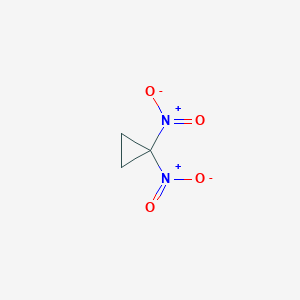
1,1-Dinitrocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dinitrocyclopropane is a highly energetic compound characterized by the presence of two nitro groups attached to a cyclopropane ring
Preparation Methods
1,1-Dinitrocyclopropane can be synthesized through a tandem reaction between nitroform and diazomethane in benzene, yielding the compound in a 62% yield . This method involves the reaction of nitroform with diazomethane under controlled conditions to form the desired product.
Chemical Reactions Analysis
1,1-Dinitrocyclopropane undergoes several types of chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3 + 2] cycloaddition reactions with diazoalkanes, leading to the formation of 1-pyrazoline intermediates.
Domino Reactions: These reactions involve multiple steps, starting with a cycloaddition reaction followed by tautomerization and other transformations to yield various products.
Common reagents used in these reactions include diazoalkanes and nitroform, with conditions typically involving controlled temperatures and solvents like benzene.
Scientific Research Applications
1,1-Dinitrocyclopropane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,1-Dinitrocyclopropane involves its participation in cycloaddition and domino reactions. The compound’s nitro groups and strained cyclopropane ring make it highly reactive, allowing it to undergo various transformations. The molecular targets and pathways involved in these reactions include the formation of reactive intermediates like 1-pyrazoline and diradicals .
Comparison with Similar Compounds
1,1-Dinitrocyclopropane can be compared with other similar compounds, such as:
1,1-Dinitroethylene: Another compound with two nitro groups, but attached to an ethylene moiety.
1,1-Difluorocyclopropane: A compound with two fluorine atoms attached to a cyclopropane ring, used in different synthetic applications.
The uniqueness of this compound lies in its combination of high energy content and reactivity, making it suitable for specialized applications in both research and industry.
Properties
CAS No. |
811462-12-1 |
|---|---|
Molecular Formula |
C3H4N2O4 |
Molecular Weight |
132.08 g/mol |
IUPAC Name |
1,1-dinitrocyclopropane |
InChI |
InChI=1S/C3H4N2O4/c6-4(7)3(1-2-3)5(8)9/h1-2H2 |
InChI Key |
LVTQCZUIDLUJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















